![molecular formula C22H16O4 B14341071 Phenyl 2-[(3-phenylacryloyl)oxy]benzoate CAS No. 93099-35-5](/img/structure/B14341071.png)
Phenyl 2-[(3-phenylacryloyl)oxy]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 2-[(3-phenylacryloyl)oxy]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group esterified with a phenylacryloyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2-[(3-phenylacryloyl)oxy]benzoate typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with 3-phenylacryloyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another non-polar solvent
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl 2-[(3-phenylacryloyl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The phenylacryloyl moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Concentrated sulfuric acid (H₂SO₄) for nitration, bromine (Br₂) for bromination.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Phenyl 2-[(3-phenylacryloyl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed ester hydrolysis.
Medicine: Investigated for its potential as a prodrug, where the ester linkage can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Industry: Utilized in the production of polymers and resins due to its ability to undergo polymerization reactions.
Mecanismo De Acción
The mechanism of action of Phenyl 2-[(3-phenylacryloyl)oxy]benzoate primarily involves the hydrolysis of the ester bond. In biological systems, esterases can catalyze the hydrolysis, leading to the release of 2-hydroxybenzoic acid and 3-phenylacrylic acid. These products can then participate in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Phenyl benzoate: Similar ester structure but lacks the phenylacryloyl moiety.
Methyl 2-[(3-phenylacryloyl)oxy]benzoate: Similar structure but with a methyl group instead of a phenyl group.
Propiedades
Número CAS |
93099-35-5 |
|---|---|
Fórmula molecular |
C22H16O4 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
phenyl 2-(3-phenylprop-2-enoyloxy)benzoate |
InChI |
InChI=1S/C22H16O4/c23-21(16-15-17-9-3-1-4-10-17)26-20-14-8-7-13-19(20)22(24)25-18-11-5-2-6-12-18/h1-16H |
Clave InChI |
RKIMXITXBPXMOT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC=C2C(=O)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dibutyl-N-[(naphthalen-1-yl)methyl]butan-1-aminium chloride](/img/structure/B14340990.png)
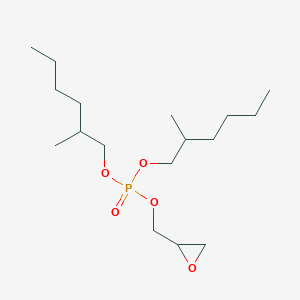
![Methyl 2-[(2-aminophenyl)methoxy]benzoate](/img/structure/B14341007.png)
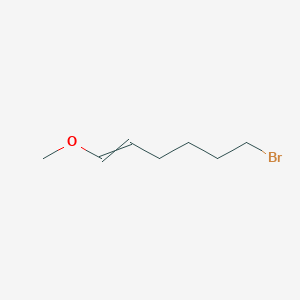
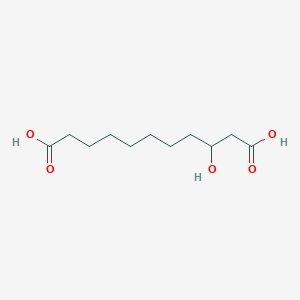

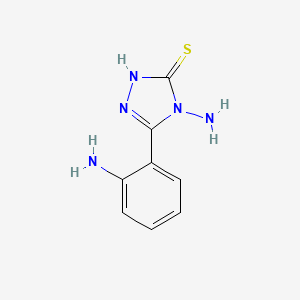
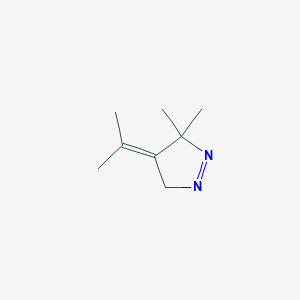
![Acetic acid--1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol (2/1)](/img/structure/B14341042.png)
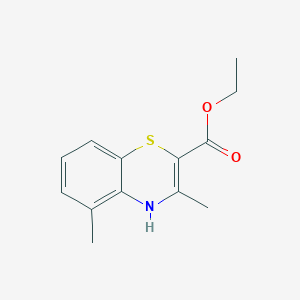
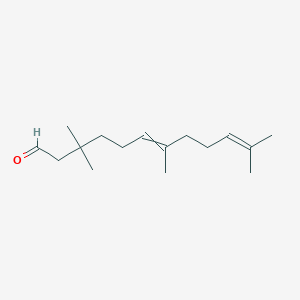
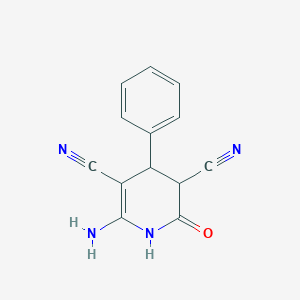
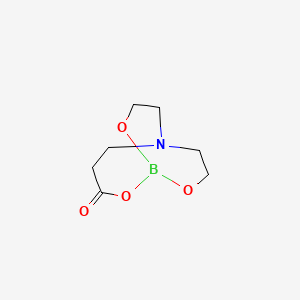
![4-[(2-Nitrophenyl)selanyl]morpholine](/img/structure/B14341087.png)
